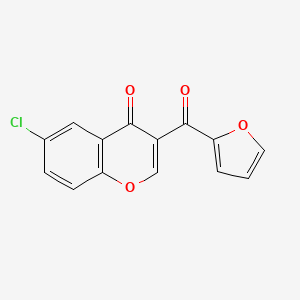

6-Chloro-3-(furan-2-carbonyl)-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Chloro-3-(furan-2-carbonyl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

The synthesis of 6-Chloro-3-(furan-2-carbonyl)-4H-chromen-4-one typically involves the reaction of 6-chloro-4H-chromen-4-one with furan-2-carbonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

6-Chloro-3-(furan-2-carbonyl)-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohols or other reduced derivatives.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various substituted derivatives.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

Biology: The compound has shown potential as an inhibitor of certain enzymes and has been studied for its biological activity against various pathogens.

Medicine: Due to its biological activity, it is being explored for its potential use in the development of new therapeutic agents for diseases such as cancer and infectious diseases.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(furan-2-carbonyl)-4H-chromen-4-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

6-Chloro-3-(furan-2-carbonyl)-4H-chromen-4-one can be compared with other chromenone derivatives, such as:

6-Chloro-4H-chromen-4-one: Lacks the furan-2-carbonyl group, which may result in different biological activities and chemical reactivity.

3-(Furan-2-carbonyl)-4H-chromen-4-one:

Other substituted chromenones: Various substitutions on the chromenone core can lead to different biological activities and chemical properties, making each compound unique in its own right.

Biological Activity

6-Chloro-3-(furan-2-carbonyl)-4H-chromen-4-one, a derivative of chromenone, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a furan ring and a chloro substituent, which contribute to its potential pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features:

- A chromenone core , which is known for its ability to interact with various biological targets.

- A chloro group at the 6-position, enhancing its reactivity.

- A furan-2-carbonyl moiety that may influence its biological interactions.

Antioxidant Activity

Research indicates that chromenone derivatives exhibit significant antioxidant properties. For instance, studies have shown that this compound can scavenge free radicals effectively, thereby protecting cells from oxidative stress. The mechanism involves the donation of hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various bacterial and fungal strains. In vitro studies demonstrated that this compound exhibits inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antimicrobial agents.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been attributed to its ability to inhibit pro-inflammatory cytokines. In cellular models, this compound reduced the secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential in treating inflammatory diseases.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspases and modulation of the Bcl-2 family proteins.

Case Study: Apoptotic Mechanism

In a study conducted on MCF-7 cells, treatment with this compound resulted in:

- Increased expression of pro-apoptotic proteins (Bax).

- Decreased expression of anti-apoptotic proteins (Bcl-2).

This dual effect led to enhanced apoptosis rates, suggesting a promising avenue for cancer therapy.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. It is believed to act as an enzyme inhibitor by binding to active sites on target proteins. For example:

- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

- Cell Signaling Modulation : It can interfere with cellular signaling pathways involved in proliferation and survival.

Properties

CAS No. |

5964-61-4 |

|---|---|

Molecular Formula |

C14H7ClO4 |

Molecular Weight |

274.65 g/mol |

IUPAC Name |

6-chloro-3-(furan-2-carbonyl)chromen-4-one |

InChI |

InChI=1S/C14H7ClO4/c15-8-3-4-11-9(6-8)13(16)10(7-19-11)14(17)12-2-1-5-18-12/h1-7H |

InChI Key |

VKHKTVHZEACZPH-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C(=O)C2=COC3=C(C2=O)C=C(C=C3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.